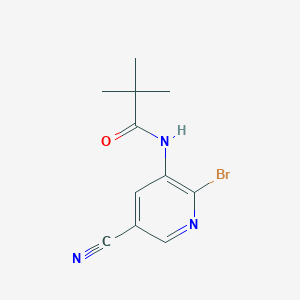

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide

概要

説明

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is characterized by the presence of a bromine atom, a cyano group, and a pivalamide moiety attached to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide typically involves the following steps:

Bromination: The starting material, 3-cyanopyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the pyridine ring.

Amidation: The brominated intermediate is then subjected to amidation with pivaloyl chloride in the presence of a base such as triethylamine. This step introduces the pivalamide group at the 3-position of the pyridine ring.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Substitution Reactions at the Bromine Position

The bromine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing cyano group at the 5-position activates the ring toward substitution.

Key Reagents and Conditions:

| Nucleophile | Catalyst/Solvent | Temperature | Major Product |

|---|---|---|---|

| Sodium methoxide | CuI, DMF | 80–100°C | N-(2-Methoxy-5-cyanopyridin-3-yl)pivalamide |

| Ammonia | Pd(OAc)₂, XPhos | 120°C | N-(2-Amino-5-cyanopyridin-3-yl)pivalamide |

| Thiophenol | K₂CO₃, DMSO | 60°C | N-(2-Phenylthio-5-cyanopyridin-3-yl)pivalamide |

Mechanistic Insight :

-

NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) departure of the bromide leaving group.

-

Palladium catalysts enable coupling with amines, forming C–N bonds .

Transformations of the Cyano Group

The cyano group at the 5-position participates in reduction and hydrolysis reactions, expanding functional group diversity.

Common Reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction to amine | LiAlH₄, THF, reflux | N-(2-Bromo-5-aminopyridin-3-yl)pivalamide |

| Hydrolysis to acid | H₂SO₄ (20%), H₂O, 100°C | N-(2-Bromo-5-carboxypyridin-3-yl)pivalamide |

| Hydrolysis to amide | H₂O₂, NaOH, RT | N-(2-Bromo-5-carbamoylpyridin-3-yl)pivalamide |

Notable Findings :

-

Reduction with LiAlH₄ yields primary amines, critical for synthesizing bioactive intermediates.

-

Acidic hydrolysis produces carboxylic acids, which are precursors for esters or acyl chlorides .

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling carbon–carbon bond formation.

Representative Couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME | N-(2-Aryl-5-cyanopyridin-3-yl)pivalamide |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, alkyne, NEt₃ | N-(2-Alkynyl-5-cyanopyridin-3-yl)pivalamide |

| Buchwald–Hartwig | Pd₂(dba)₃, BINAP, amine, toluene | N-(2-Amino-5-cyanopyridin-3-yl)pivalamide |

Optimization Notes :

-

Suzuki reactions require anhydrous conditions and inert atmospheres for optimal yields (~75–85%) .

-

Sonogashira couplings are sensitive to copper co-catalysts, which enhance alkyne activation.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing HBr and forming charred residues.

-

Photoreactivity : UV exposure induces radical-mediated degradation, necessitating dark storage.

-

Competing Pathways : NAS at bromine may compete with cyano group hydrolysis under basic conditions.

科学的研究の応用

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive functionalities allow it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.

- Condensation Reactions : It can react with amines or hydrazines to form imines or hydrazones, which are valuable in synthesizing more complex molecules.

Pharmaceutical Applications

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties. The presence of bromine and cyano groups may enhance their interaction with biological targets, making them candidates for developing new antibiotics.

- Antitumor Properties : Research indicates that this compound may induce apoptosis in cancer cells, possibly through caspase activation pathways. This suggests its potential role as an anticancer agent.

- NLRP3 Inflammasome Inhibition : The compound may inhibit the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This mechanism positions it as a candidate for treating conditions like type 2 diabetes and Alzheimer's disease .

Biological Research

In biological studies, this compound is used as a probe for enzyme inhibition assays. Its ability to interact with specific enzymes makes it valuable for studying enzyme mechanisms and developing inhibitors for therapeutic use.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| N-(2-Bromo-4-formylpyridin-3-yl)pivalamide | Similar structure but different substitution | Moderate antimicrobial activity |

| 2-Bromo-3-formylpyridine | Lacks pivalamide moiety | Stronger cytotoxicity in cancer cells |

| 5-Bromo-pyridine derivatives | Varying substitutions on pyridine | Diverse biological activities including enzyme inhibition |

Case Studies

Several case studies illustrate the compound's applications:

- Antimicrobial Properties : A study evaluated the efficacy of pyridine derivatives against Gram-positive bacteria, finding that those with halogen substituents exhibited significant antibacterial activity.

- Cytotoxicity Assays : In vitro experiments assessed the cytotoxic effects on various cancer cell lines, indicating that this compound could induce apoptosis through specific cellular pathways.

- Neuroprotective Effects : Initial research suggests that derivatives may offer neuroprotective benefits by modulating oxidative stress and inflammation markers in neuronal cells.

作用機序

The mechanism by which N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide can be compared with other similar compounds, such as:

N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide: Similar structure but with the bromine and cyano groups at different positions.

N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: Contains a methoxy group instead of a cyano group.

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: Contains a formyl group instead of a cyano group.

These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity

生物活性

N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrN₃O, and it has a molecular weight of 284.14 g/mol. The compound features a bromine atom at the 2-position and a cyano group at the 5-position of the pyridine ring, which are critical for its biological activity. The pivalamide group enhances solubility and stability, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂BrN₃O |

| Molecular Weight | 284.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Hazard Classification | Irritant |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzymes and receptors. Its interactions with biological systems can be categorized into several key areas:

Case Study 1: DRAK2 Inhibition

A study focused on the inhibition of DRAK2 demonstrated that this compound could effectively bind to the DRAK2 enzyme, exhibiting an IC50 value of 0.82 µM. This suggests that the compound could be explored further as a therapeutic agent for autoimmune diseases .

Case Study 2: Anticancer Potential

Research into similar pyridine derivatives has shown promise in anticancer applications. For example, compounds with structural similarities have been reported to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways, although direct studies on this compound are yet to be published.

The biological activity of this compound is likely mediated through its interactions with specific protein targets:

- Kinase Inhibition : By binding to ATP-binding sites on kinases such as DRAK2, it prevents substrate phosphorylation, thereby altering downstream signaling pathways.

- Receptor Modulation : The structural features may allow it to interact with GPCRs, influencing neurotransmitter release and activity.

特性

IUPAC Name |

N-(2-bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-4-7(5-13)6-14-9(8)12/h4,6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIPWTXWXNXZOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674050 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171920-02-7 | |

| Record name | N-(2-Bromo-5-cyanopyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。